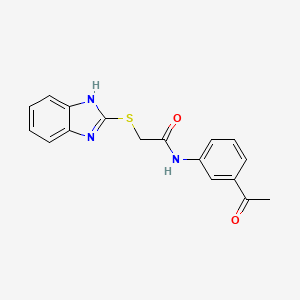
1-(2,5-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mécanisme D'action
The exact mechanism of action of DMMP is not fully understood. However, it has been suggested that DMMP may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. DMMP has also been found to interact with various ion channels, including the voltage-gated sodium and calcium channels, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
DMMP has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. DMMP has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various neurological disorders. Additionally, DMMP has been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. It also exhibits a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, DMMP has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, DMMP has a low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on DMMP. One area of interest is the development of DMMP-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of DMMP. Additionally, the synthesis of DMMP derivatives with improved pharmacological properties may lead to the development of more potent and selective compounds for use in laboratory experiments and drug discovery.
Méthodes De Synthèse
DMMP can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2,5-dimethylbenzoyl chloride, which can be prepared by the reaction of 2,5-dimethylbenzoic acid with thionyl chloride. The second step involves the reaction of 2,5-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. The product obtained is DMMP, which can be purified using column chromatography.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been reported to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. DMMP has also been found to possess potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-16(2)17(14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRJRXELQBFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)



![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)

